3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Description
The compound 3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a heterocyclic molecule featuring three distinct pharmacophores:
- A pyrazolo[1,5-a]pyrimidine core with a methyl group at position 3.
- A piperazine linker substituted at the 7-position of the pyrazolopyrimidine.
- A pyridazine-thiophene moiety at the terminal end.
However, specific biological data for this compound remain unreported in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
5-methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7S/c1-14-13-19(26-17(21-14)6-7-20-26)25-10-8-24(9-11-25)18-5-4-15(22-23-18)16-3-2-12-27-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVLWBNMHHMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Piperazine Substitution: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives to introduce the piperazin-1-yl group.
Thiophene and Pyridazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Pharmacology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biology: It is used in biochemical assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
Structural Modifications and Bioactivity: The glycohybrid compound in demonstrates significant anticancer activity (IC₅₀ = 15.3 µM against MCF-7), attributed to the pyrazolo[1,5-a]pyrimidine core and triazole-linked carbohydrate. The target compound’s lack of a carbohydrate moiety may reduce solubility but could enhance blood-brain barrier penetration . Sulfonyl-piperazine derivatives (e.g., ) exhibit increased molecular weight (444.56 g/mol vs.
Synthetic Accessibility :
- Compounds with benzo[b]thiophene () and benzofuran () moieties achieve high yields (79.7–93.4%) via sodium borohydride reduction or condensation reactions. The target compound’s synthesis route remains unspecified but likely involves similar piperazine-functionalization strategies .
Thiophene vs. Benzofuran/Benzo[b]thiophene :
- The thiophene group in the target compound may confer distinct electronic properties compared to benzofuran -containing analogs (). Thiophene’s lower aromaticity could enhance reactivity in electrophilic substitutions, while benzofuran’s oxygen atom may improve hydrogen-bonding interactions .
Research Findings and Implications
- Pyrazolo[1,5-a]pyrimidine Core : This scaffold is a validated pharmacophore in kinase inhibitors and anticancer agents. The methyl group at position 5 in the target compound may sterically hinder off-target interactions, improving selectivity .
- Piperazine Linker: Piperazine derivatives (e.g., and ) are known for their conformational flexibility, enabling optimal binding to receptor pockets. The target compound’s piperazine-pyrazolopyrimidine junction warrants exploration for adenosine A2A receptor affinity, as seen in triazolo-pyrimidine derivatives .
- Thiophene-Pyridazine Moiety: The pyridazine-thiophene combination is rare in literature.
Biological Activity
The compound 3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a novel molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.50 g/mol. Its structure features a pyridazine core substituted with a thiophene ring and a pyrazolo[1,5-a]pyrimidine moiety, which are known to influence its biological properties.
Antimycobacterial Activity
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb). The compound has shown promising results in inhibiting M.tb growth in vitro, indicating its potential as a therapeutic agent against tuberculosis. Specifically, compounds with similar structures have exhibited significant inhibition rates, with some derivatives achieving IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of mycobacterial ATP synthase. This inhibition disrupts ATP production, leading to bacterial cell death. Additionally, structure-activity relationship studies suggest that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency and selectivity against M.tb while minimizing off-target effects .
Synthesis and Optimization
The synthesis of 3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves several steps:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate hydrazines and pyrimidine derivatives.
- Piperazine Substitution : The introduction of piperazine moieties enhances solubility and bioavailability.
- Thiophene Attachment : The thiophene ring is added to improve drug-like properties and potentially enhance biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents on the Pyrazolo Ring : The presence of electron-withdrawing groups (like fluorine) at specific positions significantly improves activity against M.tb.
- Piperazine Modifications : Variations in piperazine substituents can lead to changes in pharmacokinetic properties and selectivity profiles against human kinases .
Case Studies
Several case studies have explored the efficacy of similar compounds against various pathogens:
- In Vivo Efficacy Against Tuberculosis :
- Kinase Inhibition Studies :
Q & A
Basic: What are the recommended synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclocondensation reactions using 3-amino-4,5-dimethylpyrazole or its derivatives with β-diketones or β-ketoesters. Key steps include refluxing precursors in ethanol/water mixtures or molten-state reactions with catalysts like TMDP (trimethylenediamine phosphate), which avoids hazardous piperidine . For example, 2,3,6-trimethyl-7-aminopyrazolo[1,5-a]pyrimidine was synthesized under mild conditions (80°C, 2 hours) with a 70% yield, emphasizing solvent choice and temperature control .
Basic: How is structural confirmation achieved for intermediates and the final compound?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy . For instance:
- ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and piperazine/alkyl chain signals (δ 2.5–4.0 ppm).
- ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons (δ 100–150 ppm).
- IR confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Discrepancies between calculated and observed elemental analysis values (e.g., C, H, N within ±0.3%) further validate purity .
Advanced: How can computational tools optimize reaction pathways for this compound’s synthesis?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction conditions. For example, reaction path searches identify low-energy intermediates, while machine learning models prioritize solvent-catalyst combinations. This reduces trial-and-error experimentation, as demonstrated in thiadiazolo[3,2-a]pyrimidine syntheses .
Advanced: What strategies resolve contradictions in reported yields for piperazine-linked intermediates?
Discrepancies often arise from solvent polarity and substituent effects . For example:
- Piperazine coupling in non-polar solvents (e.g., benzene) may yield 62–68% for azo-linked derivatives .
- Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution but risk side reactions.
Validate protocols via control experiments (e.g., varying temperature, monitoring by TLC) and cross-referencing spectral data with literature .
Advanced: How can regioselectivity challenges during functionalization of the pyridazine ring be addressed?
Regioselectivity in pyridazine substitution is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct reactions to specific positions.
- Catalytic systems : Pd-mediated cross-couplings (e.g., Suzuki for thiophene attachment) enhance selectivity .
- Protecting groups : Temporary blocking of reactive sites (e.g., using silylformamidine) ensures precise functionalization .
Basic: What safety considerations are critical when handling intermediates like TMDP?
TMDP, while efficient, is highly toxic and requires:
- Glovebox use for moisture-sensitive steps.
- Waste segregation for halogenated byproducts.
Alternative catalysts (e.g., morpholine derivatives) may reduce hazards but require yield optimization .
Advanced: What methodologies assess the compound’s potential biological activity?
- Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ measurements) using fluorogenic substrates.
- Docking studies : Molecular docking into target proteins (e.g., EGFR kinase) to predict binding affinity .
Advanced: How do structural modifications (e.g., thiophene vs. phenyl substituents) impact physicochemical properties?
- LogP : Thiophene (LogP ~2.5) increases hydrophobicity vs. phenyl (LogP ~2.1), affecting membrane permeability.
- Electronic effects : Thiophene’s electron-rich nature enhances π-π stacking in receptor binding.
- Stability : Methyl groups on the pyrazolo[1,5-a]pyrimidine core reduce metabolic degradation .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram scale?
- Solvent volume : Transition from batch to flow reactors minimizes waste.
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
- Exothermic reactions : Use jacketed reactors for temperature control during cyclization steps .
Advanced: How can spectroscopic data discrepancies (e.g., ¹³C NMR shifts) be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
